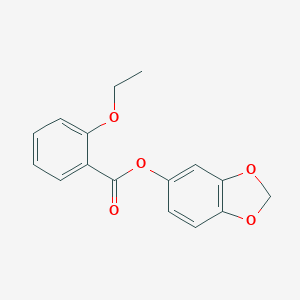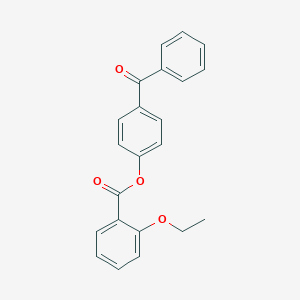![molecular formula C20H16O4S B290721 [4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate](/img/structure/B290721.png)
[4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate is an organic compound that features a sulfanyl group linking two phenyl rings, one of which is substituted with a hydroxy group and the other with a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate typically involves the reaction of 4-hydroxythiophenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxybenzoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, dry ether as solvent.
Substitution: Alkyl halides or acyl chlorides, base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
[4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the hydroxy and sulfanyl groups, which can interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of [4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfanyl group can undergo redox reactions, potentially leading to the generation of reactive oxygen species. These interactions can affect cellular processes and pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate: Similar structure but with a furoate group instead of a methoxybenzoate group.
Bis(4-hydroxyphenyl) sulfone: Contains two hydroxyphenyl groups linked by a sulfone group.
4-Hydroxyphenylacetic acid: Contains a hydroxyphenyl group linked to an acetic acid moiety.
Uniqueness
[4-(4-Hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate is unique due to the presence of both a hydroxy group and a methoxybenzoate group, which can participate in a variety of chemical reactions. This makes it a versatile compound for use in different scientific and industrial applications.
Properties
Molecular Formula |
C20H16O4S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[4-(4-hydroxyphenyl)sulfanylphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C20H16O4S/c1-23-16-6-2-14(3-7-16)20(22)24-17-8-12-19(13-9-17)25-18-10-4-15(21)5-11-18/h2-13,21H,1H3 |
InChI Key |
KLCLUABHRHCZAX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)



![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide](/img/structure/B290658.png)
![5-Bromo-2-naphthyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B290661.png)
